7-(氯乙酰基)-1,3,4,5-四氢-2H-1-苯并氮杂卓-2-酮

货号 B185892

CAS 编号:

154195-54-7

分子量: 237.68 g/mol

InChI 键: MAJXTRQJGGDABT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

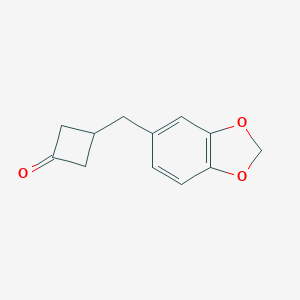

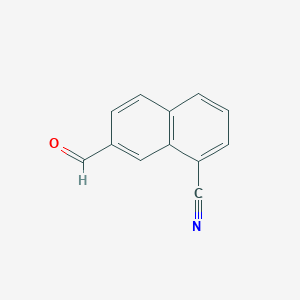

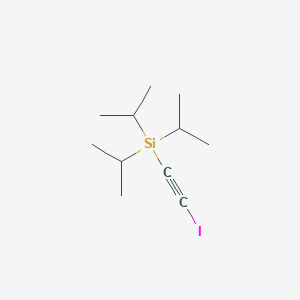

The compound “7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a benzazepinone derivative with a chloroacetyl group attached. Benzazepinones are a class of chemical compounds consisting of a benzene ring fused to an azepinone ring. The chloroacetyl group is an acyl group derived from chloroacetic acid .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzazepinone core structure with a chloroacetyl group attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .科学研究应用

1. Antimicrobial and Anticancer Activities

- Summary of Application: This compound has been used in the synthesis of Tetronic 1107 Schiff bases, which have shown promising antimicrobial and anticancer activities .

- Methods of Application: The modification of Tetronic 1107 was carried out through chloroacetylation, followed by amination using p-phenylenediamine. The resulting product was then treated with different aldehydes to yield Tetronic Schiff bases .

- Results: The compounds showed potential antimicrobial activities against microbes such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .

2. Suppression of Dissociation of a Fluorescent Molecule from Cells

- Summary of Application: The chloroacetyl group has been used to modify fluorescent substrates to improve their retention in cells .

- Methods of Application: The chloroacetyl group was added to the substrate, which then formed a covalent bond with intracellular proteins .

- Results: The modification suppressed the dissociation of the substrate from the cells .

3. Reaction with Biothiols

- Summary of Application: The chloroacetyl group has been used to modify peptides to study their reaction with biothiols .

- Methods of Application: The chloroacetyl group was added to peptides, and the reaction with biothiols was studied .

- Results: The reaction of the chloroacetyl group with biothiols was found to be dramatically dependent on the amino acid residues in the peptide .

4. Synthesis of Anti-Tumor Drugs

- Summary of Application: This compound has been used in the synthesis of novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .

- Methods of Application: A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .

- Results: Compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines. Specifically, compound 4 demonstrated strong inhibition against MCF-7, HCT-116, and Lovo cells, with IC50 values of 1.7 μM, 1.6 μM, and 2.1 μM, respectively .

5. Preparation of Surfactants

- Summary of Application: Chloroacetyl chloride is utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .

- Methods of Application: The chloroacetyl group was added to the substrate, which then formed a covalent bond with intracellular proteins .

- Results: The modification improved the retention of the substrate in cells .

6. Production of Herbicides

- Summary of Application: The major use of chloroacetyl chloride is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .

- Methods of Application: Chloroacetyl chloride can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .

- Results: An estimated 100 million pounds are used annually .

7. Synthesis of New σ2 Receptor Ligands

- Summary of Application: This compound has been used in the synthesis of new σ2 receptor ligands .

- Methods of Application: Researchers have connected spirocyclic piperidines or cyclohexanamines with 2-benzopyran and 2-benzofuran scaffolds to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety using different linkers .

- Results: Various spectroscopic and analytical techniques revealed important aspects of the reactions between chloroacetyl chloride and DNA bases .

8. Preparation of Phenacyl Chloride

- Summary of Application: Some chloroacetyl chloride is also used to produce phenacyl chloride, another chemical intermediate .

- Methods of Application: Chloroacetyl chloride can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .

- Results: Phenacyl chloride is a useful intermediate in organic synthesis .

9. Production of Herbicides

- Summary of Application: The major use of chloroacetyl chloride is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .

- Methods of Application: Chloroacetyl chloride can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .

- Results: An estimated 100 million pounds are used annually .

安全和危害

未来方向

属性

IUPAC Name |

7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJXTRQJGGDABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596923 | |

| Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

CAS RN |

154195-54-7 | |

| Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)